molecular formula C16H24N4O2 B10836482 N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide

Cat. No.: B10836482
M. Wt: 304.39 g/mol
InChI Key: WFZQSICPYNAMNU-UHFFFAOYSA-N
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Description

The compound “US10022354, Example 152” is a ligand identified as BDBM281212. It is known for its high affinity towards lysine-specific demethylase 5A (KDM5A), an enzyme involved in the regulation of gene expression through histone demethylation . This compound has shown potential in various scientific research applications, particularly in the fields of epigenetics and cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US10022354, Example 152” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and purification processes like chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistency and purity of the final product, and implementing quality control measures. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

“US10022354, Example 152” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure by replacing specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

“US10022354, Example 152” has several scientific research applications:

    Chemistry: It is used as a tool compound to study the mechanisms of histone demethylation and enzyme inhibition.

    Biology: The compound helps in understanding the role of KDM5A in gene regulation and cellular processes.

    Medicine: It has potential therapeutic applications in cancer treatment by targeting KDM5A, which is implicated in tumor progression.

    Industry: The compound can be used in the development of new drugs and therapeutic agents targeting epigenetic modifications.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of lysine-specific demethylase 5A (KDM5A). KDM5A is an enzyme that removes methyl groups from lysine residues on histone proteins, thereby regulating gene expression. By inhibiting KDM5A, “US10022354, Example 152” can alter the epigenetic landscape, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US10022354, Example 152” is unique due to its high affinity and specificity for KDM5A, making it a valuable tool for studying the enzyme’s role in epigenetics and its potential as a therapeutic target. Its distinct chemical structure and binding properties set it apart from other similar compounds.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide

InChI

InChI=1S/C16H24N4O2/c1-10(2)13-8-14(19-18-13)16(22)20-7-6-12(9-20)17-15(21)11-4-3-5-11/h8,10-12H,3-7,9H2,1-2H3,(H,17,21)(H,18,19)

InChI Key

WFZQSICPYNAMNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CCC3

Origin of Product

United States

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